1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-22(30)18-11-13-28(14-12-18)23-21-20(17-7-3-1-4-8-17)15-29(24(21)27-16-26-23)19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2,(H2,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKFMBBCGITEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives, followed by coupling reactions with various amines and carboxylic acids . The reaction conditions often involve the use of catalysts such as palladium, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It is believed to act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit the activity of kinases such as Chk1 and Chk2, which play critical roles in the DNA damage response and cell cycle regulation.
- Mechanism of Action : The compound promotes the release of RAD51 from BRCA2, enhancing RAD51’s association with chromatin, thereby facilitating DNA repair through homologous recombination . This mechanism is particularly relevant for cancers with defective DNA repair pathways.
Neuropharmacology
In the field of neuropharmacology, the compound has been studied for its potential effects on neurodegenerative diseases. Research suggests that it may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Case Study : A study demonstrated that similar compounds could protect against glutamate-induced toxicity in neuronal cultures, suggesting a possible application for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine moiety or modifications to the pyrrolo[2,3-d]pyrimidine core can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on piperidine | Increased potency against cancer cell lines |
| Hydroxyl groups on pyrrolo ring | Enhanced neuroprotective effects |
Synthesis and Derivatives
The synthesis of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide involves multiple steps that typically include cyclization reactions and functional group modifications. Researchers are actively exploring various derivatives to enhance solubility and bioavailability.
Synthesis Pathway
- Formation of Pyrrolo[2,3-d]pyrimidine Core : Initial cyclization reactions involving phenyl groups.
- Piperidine Attachment : Coupling reactions to attach the piperidine moiety.
- Carboxamide Formation : Final steps involve amide bond formation to yield the target compound.
Mechanism of Action
The mechanism of action of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with multiple molecular targets, including tyrosine kinases and serine/threonine kinases . By binding to these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that promote cell proliferation and survival . This inhibition triggers apoptosis, particularly in cancer cells, by upregulating proapoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
(2R)-1-(5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol: Known for its kinase inhibitory activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit potent kinase inhibition and are orally bioavailable.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A selective inhibitor of JAK1 kinase.
The uniqueness of this compound lies in its multi-targeted kinase inhibition and its potential to induce apoptosis across various cancer cell lines .
Biological Activity
1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core linked to a piperidine moiety. Its molecular formula is and it exhibits properties typical of heterocyclic compounds.
| Property | Value |
|---|---|
| Molecular Weight | 304.38 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 537.6 °C |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Studies indicate that it acts as an inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase, which are critical for DNA synthesis and repair.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentrations (MICs) against various pathogens:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
These results suggest that the compound may be effective against antibiotic-resistant strains due to its unique mechanism of action.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines:
- Cell Lines Tested : HeLa, MCF-7, and A549.
- IC50 Values : Ranged from 10 µM to 20 µM across different cell lines.
The low IC50 values indicate potent cytotoxicity, suggesting potential as an anticancer agent.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer activity of the compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups:
- Control Tumor Volume : 800 mm³
- Treated Tumor Volume : 300 mm³
This study highlights the compound's potential for further development as an anticancer therapeutic.
Case Study 2: Synergistic Effects with Other Drugs
Another important aspect is the compound's ability to enhance the efficacy of existing antibiotics. In combination studies with ciprofloxacin, a marked decrease in MIC was observed:
- Ciprofloxacin MIC Alone : 4 µg/mL
- Ciprofloxacin + Compound : 1 µg/mL
This synergy could lead to more effective treatment regimens for resistant infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide?
- Methodology : The synthesis involves multi-step reactions, including cyclization and functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:
Core formation : Cyclization of substituted pyrimidine intermediates, such as coupling ethyl 2-cyanoacetate with brominated dimethoxyethane to form a pyrimidin-ol precursor (similar to methods in ) .
Chlorination : Introduction of a chlorine atom at the 4-position using POCl₃ or other chlorinating agents.
Piperidine-4-carboxamide coupling : Reacting the chlorinated intermediate with piperidine-4-carboxamide via Buchwald-Hartwig amination or nucleophilic substitution under inert conditions .
- Validation : Purity is confirmed via LCMS (>98%) and NMR, with intermediates isolated via silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- LCMS : For assessing molecular weight and purity (e.g., ESI [M+H]+ analysis as in ) .
- NMR : ¹H/¹³C NMR to confirm regiochemistry, particularly for distinguishing phenyl substituents at the 5- and 7-positions .
- X-ray crystallography : To resolve structural ambiguities, especially in cases of polymorphism (e.g., polymorphic forms in ) .
Q. What are the primary biochemical targets of this compound?
- Kinase inhibition : The pyrrolo[2,3-d]pyrimidine scaffold is known to target ATP-binding pockets in kinases. For example, structurally similar compounds like AZD5363 inhibit AKT kinases (IC₅₀ = 5–20 nM) via competitive ATP binding .
- Selectivity profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects, followed by cellular assays (e.g., phosphorylation inhibition via Western blot) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Experimental variables : Differences in assay conditions (e.g., ATP concentration, cell lines) significantly impact IC₅₀. For example, ATP-competitive inhibitors show reduced potency at high ATP levels () .
- Validation steps :
Replicate assays using standardized protocols (e.g., 10 μM ATP, 1% DMSO).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical models?
- Structural modifications : Introduce solubilizing groups (e.g., morpholine in ) or prodrug moieties to enhance bioavailability .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility (e.g., AZD5363 formulated in 30% Captisol for in vivo studies) .
- Metabolic stability : Assess CYP450 interactions using liver microsomes and introduce fluorine atoms to block metabolic hot spots .
Q. How does the compound’s selectivity for AKT vs. other kinases correlate with its anti-tumor efficacy?
- Mechanistic studies :
Genetic knockdown : Compare tumor regression in AKT1/2-knockout vs. wild-type xenografts (e.g., 80% regression in PTEN-null models as in ) .
Transcriptomics : RNA-seq to identify pathway-specific biomarkers (e.g., FOXO3a nuclear translocation) .
- Combination therapy : Synergy with EGFR inhibitors (e.g., AZD8931) to overcome feedback activation of PI3K/AKT .
Q. What in vivo models best predict clinical efficacy for this compound?
- Xenograft models : Use patient-derived xenografts (PDXs) with PTEN loss or PIK3CA mutations, which show heightened AKT dependency .
- Pharmacodynamic markers : Monitor pAKT (Ser473) suppression in tumor biopsies via immunohistochemistry .
- Dosing regimens : Intermittent dosing (e.g., 4 days on/3 days off) to balance efficacy and toxicity .
Key Challenges & Solutions
- Off-target toxicity : Mitigate by introducing bulkier substituents (e.g., 5,7-diphenyl groups) to sterically hinder non-target kinases .
- Resistance mechanisms : Monitor for AKT mutations (e.g., E17K) via ddPCR and design allosteric inhibitors if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
